molecular formula C14H8FN3O4 B12869713 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-69-0

1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12869713
CAS No.: 61619-69-0
M. Wt: 301.23 g/mol
InChI Key: VWFMPWLOKWDVPA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a nitrofuran moiety, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a fluorobenzene derivative.

    Attachment of the nitrofuran moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a nitrofuran compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Fluorophenyl)-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrofuran moiety suggests potential antimicrobial activity, as nitrofuran derivatives are known to interfere with bacterial enzyme systems.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-3-(5-nitrothiophene-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, while the nitrofuran moiety provides potential antimicrobial activity.

Properties

CAS No.

61619-69-0

Molecular Formula

C14H8FN3O4

Molecular Weight

301.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C14H8FN3O4/c15-10-1-3-11(4-2-10)17-7-9(8-19)14(16-17)12-5-6-13(22-12)18(20)21/h1-8H

InChI Key

VWFMPWLOKWDVPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O)F

Origin of Product

United States

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